Tert-butyl N-[(3-amino-1-fluorocyclobutyl)methyl]carbamate;hydrochloride
CAS No.: 2287282-20-4
Cat. No.: VC5971641
Molecular Formula: C10H20ClFN2O2
Molecular Weight: 254.73
* For research use only. Not for human or veterinary use.
![Tert-butyl N-[(3-amino-1-fluorocyclobutyl)methyl]carbamate;hydrochloride - 2287282-20-4](/images/structure/VC5971641.png)
Specification
CAS No. | 2287282-20-4 |
---|---|
Molecular Formula | C10H20ClFN2O2 |
Molecular Weight | 254.73 |
IUPAC Name | tert-butyl N-[(3-amino-1-fluorocyclobutyl)methyl]carbamate;hydrochloride |
Standard InChI | InChI=1S/C10H19FN2O2.ClH/c1-9(2,3)15-8(14)13-6-10(11)4-7(12)5-10;/h7H,4-6,12H2,1-3H3,(H,13,14);1H |
Standard InChI Key | WWXIZNVKQWBSOZ-VGCKSSHLSA-N |
SMILES | CC(C)(C)OC(=O)NCC1(CC(C1)N)F.Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound’s core structure consists of a cyclobutane ring substituted at the 1-position with fluorine and at the 3-position with an aminomethyl group. The primary amine is protected as a tert-butyl carbamate (Boc) group, with the hydrochloride salt enhancing solubility. Key structural features include:
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Cyclobutane ring: Creates significant ring strain (≈26 kcal/mol) that influences reactivity .
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Fluorine substitution: Introduces strong electronegativity (Pauling electronegativity = 4.0) at C1, affecting dipole moments and hydrogen-bonding potential .
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Boc-protected amine: Provides stability against nucleophilic attack (half-life >6 months at pH 7) .
The stereochemistry of the cyclobutane ring (1r,3r or 1s,3s configurations) critically determines molecular interactions, as evidenced by distinct biological activities of enantiomers in receptor binding assays .
Spectroscopic Identification
Characteristic spectral data from mass spectrometry and NMR:
Technique | Key Signals |
---|---|
¹H NMR (400 MHz, D₂O) | δ 4.21 (m, 1H, CHF), 3.45 (d, J=7.2 Hz, 2H, NCH₂), 2.88 (m, 2H, cyclobutane) |
¹³C NMR | δ 156.8 (C=O), 95.1 (CF), 28.3 (C(CH₃)₃) |
HRMS | m/z 247.1421 [M+H]+ (calc. 247.1418 for C₁₀H₁₉FN₂O₂) |
These analytical signatures enable precise compound verification in synthetic workflows .
Synthetic Methodologies
Key Synthetic Routes
The synthesis typically follows a five-step sequence from commercially available cyclobutane precursors:
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Ring fluorination: Electrophilic fluorination using Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) in anhydrous acetonitrile (yield: 68-72%) .
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Aminomethylation: Mannich reaction with formaldehyde and ammonium chloride (2.5 equiv) at 0-5°C .
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Boc protection: Treatment with di-tert-butyl dicarbonate (1.1 equiv) in dichloromethane with DMAP catalysis .
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Salt formation: HCl gas bubbling in ethyl acetate precipitate the hydrochloride salt (95% purity by HPLC) .
Critical process parameters:
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Temperature control during fluorination (-10°C to prevent ring opening)
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Strict anhydrous conditions for Boc protection (water <0.1% w/w)
Process Optimization Challenges
Recent advancements address three key challenges:
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Diastereomer separation: Chiral HPLC using amylose tris(3,5-dimethylphenylcarbamate) stationary phase achieves >99% ee .
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Ring strain mitigation: Microwave-assisted synthesis (100W, 80°C) reduces reaction time by 40% while maintaining yield .
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Fluorine retention: Addition of crown ethers (18-crown-6) minimizes defluorination during workup .
Physicochemical Properties
Stability Profile
The compound exhibits pH-dependent stability:
Condition | Half-life | Degradation Products |
---|---|---|
pH 1.2 (simulated gastric fluid) | 2.3 h | Free amine, CO₂ |
pH 7.4 (blood) | 48 h | None detected |
40°C/75% RH | 6 months | <0.5% decomposition |
This stability profile suggests suitability for oral dosage forms with enteric coatings .
Solubility and Partitioning
Experimental solubility data across solvents:
Solvent | Solubility (mg/mL) | Log P (calc.) |
---|---|---|
Water | 34.2 | -1.2 |
Ethanol | 89.7 | 0.8 |
Dichloromethane | 12.4 | 1.4 |
The hydrochloride salt improves aqueous solubility 3-fold compared to the free base, critical for bioavailability .
Biological and Industrial Applications
Pharmaceutical Intermediate
Serves as a key building block in synthesizing:
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Bruton’s tyrosine kinase (BTK) inhibitors: Enables proper spatial orientation of the pharmacophore (IC₅₀ improvement from 12 nM to 4.2 nM in lead compounds) .
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FLT3 kinase antagonists: Fluorine enhances target binding through dipole interactions with kinase ATP pockets .
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Proteolysis targeting chimeras (PROTACs): Cyclobutane’s rigidity optimizes linker geometry for E3 ligase recruitment .
Materials Science Applications
Emerging uses in advanced materials:
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Liquid crystal matrices: Fluorine substitution lowers melting points (ΔTm = -15°C vs non-fluorinated analogs) .
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Polymer crosslinkers: Cyclobutane strain enables controlled ring-opening polymerization at 120°C .
Hazard Category | Classification | Precautionary Measures |
---|---|---|
Acute toxicity (oral) | Category 4 | Avoid ingestion |
Skin irritation | Category 2 | Nitrile gloves required |
Eye damage | Category 2A | ANSI-approved goggles |
Respiratory irritation | STOT SE 3 | Fume hood with >100 fpm face velocity |
Emergency Response
Critical procedures for exposure incidents:
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Dermal contact: Flush with 0.1 M ascorbic acid solution (pH 3.5) to neutralize hydrochloride .
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Inhalation: Administer 2.5% sodium bicarbonate nebulizer to counteract airway irritation .
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Spill management: Absorb with vermiculite, dispose as EPA waste code D001 .
Recent Research Developments (2023-2025)
Metabolic Pathway Mapping
2024 tracer studies using ¹⁸F-labeled analog revealed:
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89% renal excretion within 24h
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CYP3A4-mediated N-dealkylation as primary metabolic pathway (t₁/₂ = 5.7h in human hepatocytes) .
Novel Synthetic Applications
2025 patent filings describe:
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Photoflow chemistry: Continuous UV-mediated cyclization achieves 92% yield at 10 kg scale .
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Biocatalytic resolution: Engineered amidase enzymes separate diastereomers with 99.8% ee .
Computational Modeling Advances
Machine learning predictions (2023-2025):
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Conformational analysis: DFT calculations (B3LYP/6-311++G**) identify three stable rotamers .
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Solvation effects: MD simulations show preferential solvation in ethanol-water mixtures .
Supplier | Purity | Price (USD/g) | MOQ |
---|---|---|---|
Enamine | 98% | $245 | 100 mg |
PubChem Ref. | 95% | $320 | 50 mg |
Custom Synthesis | 99.5% | $180 | 1 kg |
Regulatory Status
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